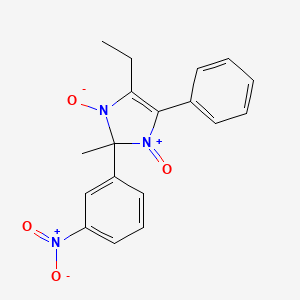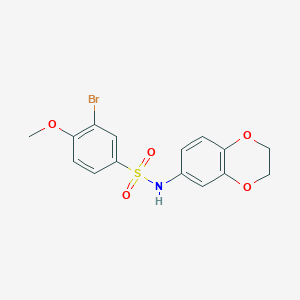![molecular formula C26H21FN2O6 B4019596 3-[(2-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B4019596.png)
3-[(2-{[1-(4-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-6-methoxyphenoxy)methyl]benzoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursor compounds. While specific details on the synthesis of this compound are scarce, related research on similar compounds provides insight into potential methodologies. For example, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate product in the preparation of cardiotonic drugs, demonstrates the use of readily available precursors and alternative approaches to achieve desired yields (Lomov, 2019).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography or NMR spectroscopy to determine the arrangement of atoms within a molecule. Studies on structurally related compounds, such as 4-({(Z)-5-[(Z)-3-Ethoxy-4-hydroxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid, highlight the planarity and intermolecular interactions that can influence the overall molecular conformation and stability (Kosma, Selzer, & Mereiter, 2012).
Chemical Reactions and Properties
The reactivity of a compound is dictated by its functional groups and molecular structure. The compound , with its complex array of functional groups, likely participates in various chemical reactions, including condensation, cyclization, and possibly redox reactions. For instance, the synthesis and microbial studies of similar compounds show the potential for creating derivatives through refluxation and condensation reactions, offering insights into the chemical versatility of such molecules (Patel, Shah, Trivedi, & Vyas, 2010).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, and solubility, are crucial for understanding its behavior in different environments. These properties are influenced by the molecular structure and functional groups present. Research on related molecules can provide a framework for predicting the physical properties of complex organic compounds.
Chemical Properties Analysis
Chemical properties encompass reactivity with other chemicals, stability under various conditions, and the potential for forming specific products. The intricate structure of the compound suggests a rich chemistry with a variety of potential reactions and interactions. Studies on compounds like 3,5-dihydroxy-4-methoxybenzoic acid reveal insights into the inhibitor properties and structure-activity relationships that could be relevant for understanding the chemical properties of similar complex molecules (Nikodejevic, Senoh, Daly, & Creveling, 1970).
Aplicaciones Científicas De Investigación
Bioactive Phenyl Ether Derivatives
A study by Xu et al. (2017) isolated new phenyl ether derivatives from the fungus Aspergillus carneus collected from the South China Sea. One of the compounds showed strong antioxidant activity, close to that of the positive control ascorbic acid. This suggests potential applications of such compounds in antioxidant research and their possible utility in developing treatments or supplements to mitigate oxidative stress-related conditions (Xu et al., 2017).
Enzymatic Oxidative Polymerization
Kumbul et al. (2015) investigated the enzymatic oxidative polymerization of a para-imine functionalized phenol derivative, demonstrating the process's effectiveness and the characteristics of the resulting polymer. This highlights the utility of such chemical compounds in polymer science, particularly in creating polymers with specific properties for advanced materials applications (Kumbul et al., 2015).
Antimicrobial and Molluscicidal Activity
Research by Orjala et al. (1993) on prenylated benzoic acid derivatives isolated from Piper aduncum leaves found significant antibacterial and molluscicidal activities. This suggests that such compounds could be explored further for their potential in developing new antimicrobial agents or pest control solutions (Orjala et al., 1993).
Treatment of Agricultural Chemicals
A study by Ghoshdastidar and Tong (2013) explored the use of membrane bioreactor technology to treat phenoxyacetic and benzoic acid herbicides, demonstrating the technology's effectiveness in breaking down these toxic compounds. This indicates potential applications in environmental management, specifically in treating agricultural runoff or wastewater containing such herbicides (Ghoshdastidar & Tong, 2013).
Propiedades
IUPAC Name |
3-[[2-[(E)-[1-[(4-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]-6-methoxyphenoxy]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O6/c1-34-22-7-3-5-18(23(22)35-15-17-4-2-6-19(12-17)25(31)32)13-21-24(30)29(26(33)28-21)14-16-8-10-20(27)11-9-16/h2-13H,14-15H2,1H3,(H,28,33)(H,31,32)/b21-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKLBAIUIBQTMZ-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC(=CC=C2)C(=O)O)C=C3C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OCC2=CC(=CC=C2)C(=O)O)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-{(E)-[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)methyl]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4019526.png)

![2-(diethylamino)ethyl 4-{[N-(1-adamantylcarbonyl)alanyl]amino}benzoate](/img/structure/B4019545.png)
![1-{1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B4019555.png)
![N-[(1-phenylcyclopentyl)methyl]-9H-purin-6-amine](/img/structure/B4019558.png)
![1-[2-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}carbonyl)phenyl]ethanone](/img/structure/B4019562.png)
![5-(4-fluorophenyl)-1,1-diphenyl-5-azaspiro[2.4]heptane-4,6-dione](/img/structure/B4019568.png)
![1-[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]-4-piperidinecarboxamide](/img/structure/B4019576.png)
![4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]-1,2-benzenediol](/img/structure/B4019582.png)

![6-ethyl-2-mercapto-6-methyl-3-(2-methylphenyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4019605.png)
![1-[(2-furylmethyl)amino]-3-(4-methoxyphenoxy)-2-propanol](/img/structure/B4019610.png)
![2-({1-[(4-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)decahydroisoquinoline](/img/structure/B4019616.png)